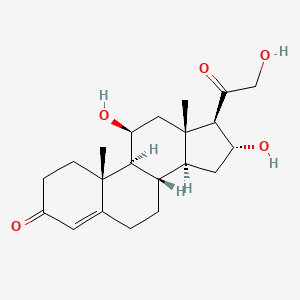

16alpha-Hydroxycorticosterone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

566-71-2 |

|---|---|

Formule moléculaire |

C21H30O5 |

Poids moléculaire |

362.5 g/mol |

Nom IUPAC |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,16-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-20-6-5-12(23)7-11(20)3-4-13-14-8-15(24)19(17(26)10-22)21(14,2)9-16(25)18(13)20/h7,13-16,18-19,22,24-25H,3-6,8-10H2,1-2H3/t13-,14-,15+,16-,18+,19+,20-,21-/m0/s1 |

Clé InChI |

WPZNCXVXQMWZQE-FDNLDUMUSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4C(=O)CO)O)C)O |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)C)O |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CC(C4C(=O)CO)O)C)O |

Origine du produit |

United States |

Metabolism and Catabolism of 16alpha Hydroxycorticosterone

Pathways of Inactivation and Further Transformation of 16alpha-Hydroxycorticosterone

The inactivation of this compound is a multi-step process involving several enzymatic reactions. While specific data on the complete metabolic cascade of this compound is limited, the metabolism of structurally similar 16-hydroxylated steroids provides significant insights into its likely transformation pathways.

Key enzymatic modifications that contribute to the inactivation and transformation of 16-hydroxylated steroids include:

Oxidation and Reduction: The hydroxyl groups and ketone groups on the steroid nucleus are subject to interconversion by hydroxysteroid dehydrogenases (HSDs). nih.govglowm.com For instance, the 11β-hydroxyl group can be oxidized to an 11-keto group by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), a reaction that generally inactivates glucocorticoids. nih.gov Conversely, the 17β-hydroxyl group can be oxidized, or a 17-ketone can be reduced by various 17β-HSD isoforms. glowm.com

Further Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the steroid molecule by cytochrome P450 (CYP) enzymes. glowm.com For example, 6β-hydroxylation is a common inactivation pathway for many steroids, catalyzed primarily by CYP3A4. oncohemakey.com

Side-Chain Cleavage: The two-carbon side chain at C17 can be cleaved, leading to the formation of 17-ketosteroids. This process further diminishes the glucocorticoid activity of the molecule. oncohemakey.com

The liver is the primary site for these metabolic transformations. oncohemakey.com The specific enzymes involved in the metabolism of this compound are likely members of the CYP and HSD superfamilies, which are responsible for the biotransformation of a wide array of endogenous and exogenous compounds. nih.govscielo.br

Table 1: Potential Enzymatic Transformations in this compound Metabolism

| Enzyme Superfamily/Family | Potential Reaction | Effect on Activity |

|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation/Reduction of hydroxyl and keto groups | Inactivation/Modulation |

| Cytochrome P450 (CYP) Enzymes | Additional hydroxylation (e.g., at C6) | Inactivation |

| Lyases (within CYP enzymes) | Side-chain cleavage | Inactivation |

Conjugation and Excretion Mechanisms of 16alpha-Hydroxylated Metabolites

Following enzymatic transformations, 16alpha-hydroxylated steroid metabolites, including those derived from this compound, undergo conjugation reactions. glowm.com This is a critical step in their detoxification and elimination. Conjugation significantly increases the water solubility of the steroid metabolites, which is essential for their excretion via urine and bile. altmedrev.comoup.com

The two primary conjugation pathways for steroid metabolites are:

Glucuronidation: This process involves the attachment of a glucuronic acid moiety to a hydroxyl group on the steroid metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Glucuronide conjugates are highly water-soluble and are readily excreted in the urine. altmedrev.com

Sulfation: In this pathway, a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the steroid metabolite. This reaction is catalyzed by sulfotransferases (SULTs). Steroid sulfates are also water-soluble and are eliminated through the urine. altmedrev.com

Studies on the excretion of other 16-hydroxylated steroids have shown that they are predominantly excreted as glucuronide and sulfate (B86663) conjugates. dshs-koeln.de For instance, after oral administration of nortestosterone, its 16α-hydroxy metabolite was found in both the glucuronide and sulfate fractions of urine. dshs-koeln.de The majority of steroid excretion, approximately 80%, occurs through the urine after these conjugation reactions. oup.com A smaller portion may be excreted in the bile and can potentially undergo enterohepatic circulation. altmedrev.com

Table 2: Major Conjugation and Excretion Pathways for 16alpha-Hydroxylated Metabolites

| Process | Enzyme Family | Primary Excretion Route |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Urine |

| Sulfation | Sulfotransferases (SULTs) | Urine |

Interconversion Dynamics with Other Steroid Metabolites

The metabolism of this compound is interconnected with the broader network of steroid metabolism. The enzymes responsible for its transformation often have broad substrate specificity and can act on a variety of other steroids. This leads to complex interconversion dynamics between different metabolic pathways.

For instance, the hydroxysteroid dehydrogenases (HSDs) that act on this compound are also involved in the metabolism of androgens, estrogens, and other corticosteroids. nih.govglowm.com The activity of these enzymes can be influenced by various factors, including genetic polymorphisms and the presence of other substrates, which can shift the metabolic flux towards or away from the 16alpha-hydroxylation pathway.

A key aspect of these dynamics is the competition between different hydroxylation pathways. For example, the 2-hydroxylation and 16α-hydroxylation of estrogens are competing pathways. psu.edu An increase in the activity of one pathway can lead to a decrease in the products of the other. psu.edu Similarly, the enzymes responsible for 16α-hydroxylation, such as certain cytochrome P450 enzymes, can also catalyze other reactions, such as 6β-hydroxylation or the formation of catechol estrogens. nih.govaacrjournals.org

The interconversion of steroids is also evident in the reversible nature of some enzymatic reactions. For example, some oxidoreductases can convert a 16α-hydroxyl group back into a ketone group. mdpi.com These reversible reactions add another layer of complexity to the dynamic equilibrium of steroid metabolites in the body.

Table 3: Interacting Steroid Metabolic Pathways

| Interacting Pathway | Key Enzymes | Nature of Interaction |

|---|---|---|

| Estrogen Metabolism (2-hydroxylation) | Cytochrome P450 (e.g., CYP1A1, CYP3A4) | Competing substrate for hydroxylation |

| Androgen Metabolism | Hydroxysteroid Dehydrogenases (HSDs) | Shared enzymes for oxidation/reduction |

| Corticosteroid Synthesis and Catabolism | Various CYPs and HSDs | Precursor availability and competing catabolic pathways |

Enzymology and Molecular Regulation of 16alpha Hydroxylation

Key Cytochrome P450 Enzymes in 16alpha-Hydroxylation

Cytochrome P450 (CYP) enzymes are a large group of heme-containing monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. nih.govresearchgate.net They are responsible for catalyzing a variety of oxidative reactions, with hydroxylation being a key function in steroidogenesis and steroid metabolism. nih.gov The 16α-hydroxylation of various steroid substrates is a specific reaction attributed to a select few CYP enzymes, which determines the production rate of compounds like 16alpha-hydroxycorticosterone.

Research has identified several key CYP isoforms responsible for the 16α-hydroxylation of steroids in humans, primarily within the CYP3A subfamily. researchgate.netnih.gov

CYP3A4: This is the most abundant CYP enzyme in the human liver and is a major catalyst for the 16α-hydroxylation of numerous steroids. researchgate.netnih.gov It is responsible for the 16α-hydroxylation of estrogens like estrone (B1671321) (E1) and 17β-estradiol (E2), as well as other steroid precursors such as dehydroepiandrosterone (B1670201) (DHEA). researchgate.netnih.gov The 6β-hydroxylation of many steroids, including cortisol, cortisone, and testosterone (B1683101), is also primarily catalyzed by CYP3A4. researchgate.netnih.gov

CYP3A5: This isoform shares high sequence homology and overlapping substrate specificities with CYP3A4. It is also capable of catalyzing the 16α-hydroxylation of estrone. nih.gov Studies have shown that both cDNA-expressed CYP3A4 and CYP3A5 can metabolize E1 to 16α-hydroxyestrone (16α-OHE1). nih.gov

CYP3A7: This is the primary CYP3A isoform found in the fetal liver. oup.com It exhibits a distinct catalytic profile, showing significant activity for the 16α-hydroxylation of estrone, but not 17β-estradiol. oup.comscispace.com

Bacterial CYPs: Notably, some bacterial P450s, such as CYP154C3 from Streptomyces griseus, have been identified as highly specific steroid 16α-hydroxylases. nih.gov This enzyme demonstrates the ability to hydroxylate a wide range of steroids specifically at the 16α position, including testosterone, progesterone (B1679170), and deoxycorticosterone. nih.gov

The substrate specificity for 16α-hydroxylation can be influenced by the structure of the steroid itself. For instance, the presence of a methyl group at the C-16α position, as in dexamethasone, prevents transformation by 16α-hydroxylases like CYP154C3. nih.gov

| CYP Isoform | Key Substrates for 16α-Hydroxylation | Key Products | Source(s) |

|---|---|---|---|

| CYP3A4 | Estrone, 17β-Estradiol, Dehydroepiandrosterone | 16α-Hydroxyestrone, 16α-Hydroxyestradiol | researchgate.netnih.govnih.gov |

| CYP3A5 | Estrone | 16α-Hydroxyestrone | nih.gov |

| CYP3A7 | Estrone | 16α-Hydroxyestrone | oup.comscispace.com |

| CYP154C3 (bacterial) | Testosterone, Progesterone, Deoxycorticosterone | 16α-Hydroxytestosterone, 16α-Hydroxyprogesterone, 16α-Hydroxydeoxycorticosterone | nih.gov |

The fundamental catalytic reaction for most CYP-mediated C-H hydroxylation is the oxygen rebound mechanism. mdpi.com This process involves the activation of molecular oxygen by the heme iron center of the enzyme. The reaction begins when Compound I, a highly reactive ferryl-oxo species (FeO³⁺), abstracts a hydrogen atom from the steroid substrate. mdpi.comnih.gov This creates a transient substrate radical and a hydroxo-iron complex, which then "rebounds" to form the hydroxylated product. mdpi.com

While this is the canonical pathway, some complex steroid transformations can involve other intermediates, such as a ferric peroxide anion (Fe³⁺O₂⁻). nih.gov However, simple C-hydroxylation, like the formation of this compound, is generally understood to proceed via the oxygen rebound mechanism. nih.gov

The efficiency of this catalysis is influenced by several factors:

Cytochrome b5: The presence of cytochrome b5 has been shown to significantly increase the rate of 16α-hydroxylation of estrone by both CYP3A4 and CYP3A5. nih.gov This suggests an important role for b5 in facilitating electron transfer or acting as an allosteric modulator for these reactions.

Kinetic Parameters: The affinity of the enzyme for its substrate (Km) and the maximum rate of reaction (Vmax or kcat) are key determinants of activity. For the 16α-hydroxylation of estrone by human liver microsomes, a Km of 154 µM and a Vmax of 238 pmol/min/nmol P450 have been reported. nih.gov For the purified, expressed CYP3A4 system, the values were a Km of 172 µM and a Vmax of 1050 pmol/min/nmol CYP3A4. nih.gov

Specific CYP Isoforms and Substrate Specificity

Hydroxysteroid Dehydrogenases and Aldo-Keto Reductases Modulating 16alpha-Hydroxylated Steroids

Once a steroid is hydroxylated at the 16α-position, it can be further metabolized by other enzyme systems, primarily hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs). nih.gov These enzymes are NAD(P)H-dependent oxidoreductases that catalyze the reversible conversion of hydroxyl groups to keto groups at various positions on the steroid nucleus. nih.govnih.gov This action is critical for regulating the biological activity of the steroid, often by converting a potent hormone into an inactive form or vice versa. nih.govoup.com HSDs and AKRs are classified into large superfamilies, including the short-chain dehydrogenases/reductases (SDR) and the aldo-keto reductase (AKR) superfamily. nih.govnih.gov

The 3β-hydroxysteroid dehydrogenase/Δ5→Δ4 isomerase (3β-HSD) enzyme family is essential for the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progestins, androgens, and estrogens. oup.comwikipedia.orgfrontiersin.org Its primary role is to catalyze the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-3-ketosteroid configuration. oup.comwikipedia.org In humans, two main isozymes exist, HSD3B1 and HSD3B2, which are encoded by different genes. wikipedia.orgfrontiersin.org

This enzyme family directly interacts with 16α-hydroxylated steroids. Research has shown that 16α-hydroxy-DHEA can serve as a substrate for 3β-HSD type 1. nih.gov Furthermore, 16α-hydroxy-DHEA acts as a competitive inhibitor of the enzyme when other steroids like pregnenolone (B344588) or DHEA are the substrates, confirming a direct interaction within the enzyme's active site. nih.gov

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family comprises at least 15 enzymes that regulate the biological activity of estrogens and androgens. bioscientifica.comnih.gov They primarily catalyze the interconversion of the less active 17-ketosteroids and the more potent 17β-hydroxysteroids. researchgate.net For example, 17β-HSD type 1 is known as an "estrogenic" enzyme because it catalyzes the conversion of estrone to the highly potent estradiol.

A key function relevant to 16α-hydroxylated steroids is the conversion of 16α-hydroxyestrone to estriol (B74026), a reaction also catalyzed by members of the 17β-HSD family. This demonstrates their role in modulating the downstream metabolites of 16α-hydroxylation pathways. Most 17β-HSDs are members of the SDR superfamily, though 17β-HSD type 5 is a member of the AKR superfamily. bioscientifica.com

Beyond the specific 3β- and 17β-HSDs, other oxidoreductases are crucial in steroid metabolism.

Aldo-Keto Reductase (AKR) Superfamily: This large family of NAD(P)(H)-dependent enzymes catalyzes the reduction of aldehydes and ketones. researchgate.netfrontiersin.org Human AKR1C enzymes (AKR1C1-AKR1C4) function as 3-keto, 17-keto, and 20-ketosteroid reductases, regulating the activity of androgens, estrogens, and progestins. nih.govnih.govmdpi.com AKR1D1 is the sole steroid 5β-reductase in humans, essential for bile acid synthesis. nih.govmdpi.com These enzymes play a broad role in metabolizing steroid hormones and can act on various functional groups of hydroxylated corticosteroids. researchgate.netnih.gov

11β-Hydroxysteroid Dehydrogenases (11β-HSD): Two main isoforms, 11β-HSD1 and 11β-HSD2, are pivotal in regulating glucocorticoid activity at the pre-receptor level. nih.govoup.com They interconvert active cortisol and inactive cortisone. 11β-HSD1 primarily functions as a reductase in vivo, activating cortisol from cortisone, while 11β-HSD2 is a dehydrogenase that inactivates cortisol. nih.govoup.com These enzymes are critical in modulating the 11-keto/11β-hydroxy functional group present on corticosterone (B1669441) and its metabolites.

| Enzyme Family | Specific Enzyme/Type | Primary Function/Reaction | Relevance to 16α-Hydroxylated Steroids | Source(s) |

|---|---|---|---|---|

| 3β-HSD | HSD3B1 | Converts Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. | Utilizes 16α-hydroxy-DHEA as a substrate. | oup.comnih.gov |

| HSD3B2 | Crucial for adrenal and gonadal steroidogenesis. | Acts on precursors that can be 16α-hydroxylated. | wikipedia.orgfrontiersin.org | |

| 17β-HSD | Type 1 | Reduces 17-ketosteroids (e.g., estrone to estradiol). | Converts 16α-hydroxyestrone to estriol. | |

| Type 5 (AKR1C3) | Reduces 17-ketosteroids (e.g., androstenedione (B190577) to testosterone). | Modulates 16α-hydroxylated androgens. | bioscientifica.comresearchgate.net | |

| 11β-HSD | 11β-HSD1 | Reduces 11-ketosteroids (cortisone to cortisol). | Modulates the 11-position of corticosteroids, including 16α-hydroxylated forms. | nih.govoup.com |

| 11β-HSD2 | Oxidizes 11β-hydroxysteroids (cortisol to cortisone). | Inactivates corticosteroids, including 16α-hydroxylated forms. | nih.govoup.com | |

| AKR | AKR1C Subfamily | Act as 3-keto, 17-keto, and 20-ketosteroid reductases. | Broadly metabolize various functional groups on steroid nucleus. | nih.govnih.govmdpi.com |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 11-Deoxycorticosterone | DOC |

| This compound | |

| 16alpha-Hydroxy-DHEA | |

| 16alpha-Hydroxyestradiol | |

| 16alpha-Hydroxyestrone | 16α-OHE1 |

| 16alpha-Hydroxyprogesterone (B136659) | |

| 16alpha-Hydroxytestosterone | |

| 17beta-Estradiol | E2 |

| Androstenedione | |

| Corticosterone | |

| Cortisol | |

| Cortisone | |

| Dehydroepiandrosterone | DHEA |

| Dexamethasone | |

| Estradiol | E2 |

| Estriol | E3 |

| Estrone | E1 |

| Pregnenolone | |

| Progesterone |

17β-Hydroxysteroid Dehydrogenase Family

Electron Transfer Systems and Cofactor Dependencies.nih.govoup.com

The hydroxylation of steroids is a monooxygenase reaction catalyzed by cytochrome P450 (CYP) enzymes, which requires the transfer of electrons from a donor molecule. nih.gov These reactions are fundamentally dependent on specific electron transfer systems and cofactors to proceed. The enzymes involved in steroidogenesis are categorized into two types based on their location and the electron transfer chain they utilize. nih.govoup.comclinicalgate.com Type I enzymes are located in the mitochondria and rely on a three-component system, whereas Type II enzymes are found in the endoplasmic reticulum and utilize a different electron transfer pathway. nih.govoup.comclinicalgate.comoncohemakey.com

NADPH-Cytochrome P450 Reductase (POR).nih.govuniprot.org

For Type II cytochrome P450 enzymes, which are located in the endoplasmic reticulum and include those responsible for 16alpha-hydroxylation of corticosteroids like CYP17A1, the primary electron donor is NADPH-cytochrome P450 reductase (POR). nih.govuniprot.org POR is a flavoprotein containing both flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). nih.gov This structure allows it to accept a pair of electrons from NADPH and then transfer them one at a time to the P450 enzyme, facilitating the catalytic cycle. nih.govoncohemakey.com The interaction between POR and the P450 enzyme is crucial, and the molar abundance of POR can significantly influence the enzymatic activity, particularly the 17,20-lyase activity of CYP17A1. mdpi.com The entire system, including the P450 enzyme and POR, is membrane-bound within the endoplasmic reticulum. genecards.org

The general mechanism involves the P450 enzyme inserting one atom of molecular oxygen into the steroid substrate, while the second oxygen atom is reduced to form a water molecule. uniprot.orguniprot.org This process is dependent on the two electrons provided by NADPH through POR. uniprot.orguniprot.org

Ferredoxin/Adrenodoxin (B1173346) System.nih.govclinicalgate.comoncohemakey.com

In contrast to the POR system of the endoplasmic reticulum, Type I cytochrome P450 enzymes, located on the inner mitochondrial membrane, utilize the ferredoxin/adrenodoxin system for electron transfer. nih.govclinicalgate.comoncohemakey.com This system consists of two key proteins: adrenodoxin reductase (also known as ferredoxin reductase) and adrenodoxin (also known as ferredoxin). oup.comclinicalgate.comoncohemakey.com

Adrenodoxin reductase is a flavoprotein that accepts electrons from NADPH. oup.comclinicalgate.comoncohemakey.com It then transfers these electrons to adrenodoxin, a small, soluble iron-sulfur protein (Fe2S2). oup.comclinicalgate.comoncohemakey.com Adrenodoxin acts as a mobile electron shuttle, diffusing through the mitochondrial matrix to deliver the electrons to the mitochondrial P450 enzyme. oup.comclinicalgate.com This system is essential for the function of mitochondrial steroidogenic enzymes such as P450scc (cholesterol side-chain cleavage enzyme). clinicalgate.comoncohemakey.comoncohemakey.com While this system is distinct from the one used for 16alpha-hydroxylation of corticosteroids in the endoplasmic reticulum, it highlights the diversity of electron transfer mechanisms in steroid metabolism. Some bacterial P450s capable of steroid 16alpha-hydroxylation also rely on a ferredoxin/ferredoxin reductase system. nih.gov

Cytochrome b5 and its Role in Lyase Activity.researchgate.netnih.govnih.gov

Cytochrome b5 is another important component of the endoplasmic reticulum that modulates the activity of P450 enzymes, particularly CYP17A1. researchgate.netnih.gov While POR is the primary electron donor for the hydroxylase activity of CYP17A1, cytochrome b5 plays a significant role in enhancing its 17,20-lyase activity. uniprot.orguniprot.orgresearchgate.net The 17,20-lyase reaction is a subsequent step after 17alpha-hydroxylation, leading to the formation of androgens. mdpi.com

Cytochrome b5 is thought to act as an allosteric effector, promoting the interaction between CYP17A1 and POR, thereby increasing the efficiency of the lyase reaction. mdpi.comresearchgate.net This stimulation of lyase activity by cytochrome b5 is crucial for balancing the production of glucocorticoids and androgens. In some contexts, cytochrome b5 can also act as an electron donor itself. researchgate.net For instance, the addition of cytochrome b5 has been shown to significantly increase the 16alpha-hydroxylase activity of certain P450 enzymes, such as CYP3A4 and CYP3A5, when metabolizing estrone. nih.gov It has also been observed to enhance the 16-ene-synthase activity of human P450 17A1. researchgate.net The presence of cytochrome b5 can divert the metabolic pathway; for example, with pregnenolone as a substrate for CYP17A1, the presence of b5 can lead to the formation of androsta-5,16-dien-3β-ol. nih.gov

Regulation of Enzyme Expression and Activity.genecards.orgresearchgate.net

The production of this compound is tightly controlled through the regulation of the expression and activity of the enzymes involved, primarily CYP17A1. This regulation occurs at multiple levels, from the transcription of the gene to post-translational modifications of the enzyme protein.

Transcriptional Regulation and Nuclear Receptors.genecards.orgresearchgate.netnih.gov

The expression of the CYP17A1 gene is controlled by a complex interplay of transcription factors and nuclear receptors. genecards.orgresearchgate.net Nuclear receptors are a class of proteins that, upon binding to specific ligands such as steroid hormones or xenobiotics, can modulate the transcription of target genes. oatext.commdpi.com

Several nuclear receptors are known to be involved in the regulation of steroidogenic enzymes. For example, the steroid and xenobiotic receptor (SXR) and its rodent homolog, the pregnane (B1235032) X receptor (PXR), are key regulators of CYP3A genes, which can also exhibit 16alpha-hydroxylase activity. pnas.orgoup.com These receptors act as sensors for foreign compounds (xenobiotics) and endogenous molecules like bile acids, inducing the expression of metabolizing enzymes to facilitate their clearance. pnas.org

The constitutive androstane (B1237026) receptor (CAR) is another nuclear receptor that, along with PXR, regulates the expression of drug-metabolizing enzymes, including certain CYPs. nih.gov These receptors typically bind to specific DNA sequences, known as response elements, in the promoter regions of their target genes. nih.govoatext.com

For CYP17A1, transcription is activated by signaling cascades, such as the one initiated by adrenocorticotropin (ACTH) in the adrenal cortex, which leads to the assembly of transcription factors like steroidogenic factor-1 (SF-1) and GATA-6 on the gene's promoter. genecards.org The activity of these transcription factors is further modulated by coregulatory proteins that can modify both the transcription factors and the surrounding histone proteins. genecards.org

Post-Translational Modifications and Protein-Protein Interactions.mdpi.comgenecards.org

After the CYP17A1 protein is synthesized, its activity can be further fine-tuned through post-translational modifications and interactions with other proteins. mdpi.comresearchgate.net

Phosphorylation is a key post-translational modification that affects CYP17A1 activity. Specifically, phosphorylation of CYP17A1 is necessary for its 17,20-lyase activity but does not appear to affect its 17-alpha-hydroxylase activity. mdpi.comgenecards.org The kinase p38α (MAPK14) has been identified as a principal kinase that phosphorylates CYP17A1, thereby increasing the maximum velocity of the 17,20-lyase reaction. mdpi.com

Protein-protein interactions are also critical for regulating CYP17A1 function. As discussed previously, the interaction between CYP17A1, POR, and cytochrome b5 is essential for its catalytic activity. mdpi.comresearchgate.net Cytochrome b5, in particular, allosterically promotes the interaction between CYP17A1 and POR, which is crucial for the 17,20-lyase activity. mdpi.com Furthermore, specific amino acid residues within the CYP17A1 protein can influence its substrate specificity and catalytic activities. For instance, the residue at position 105 plays a role in determining the extent of 16α-hydroxylase activity with progesterone as a substrate. nih.govresearchgate.net

Biological Roles and Physiological Significance in Endocrine Systems

Role as an Intermediate in Steroid Hormone Synthesis

16alpha-Hydroxycorticosterone is a steroid molecule that emerges as a metabolic intermediate in the complex pathways of steroidogenesis. Steroid hormones, all derived from cholesterol, undergo a series of enzymatic modifications to produce a wide array of biologically active compounds essential for life. nih.gov The synthesis of these hormones is a tightly regulated process occurring in specific zones of the adrenal cortex and the gonads. nih.govscielo.br The major classes of steroid hormones include mineralocorticoids, glucocorticoids, androgens, estrogens, and progestogens. scielo.br

The production of these steroids involves a cascade of reactions catalyzed by two major classes of enzymes: cytochrome P450 (CYP) and hydroxysteroid dehydrogenases (HSD). nih.govscielo.br CYP enzymes, which are heme-containing proteins, are responsible for a variety of oxidative reactions, including hydroxylations and the cleavage of carbon-carbon bonds. nih.govoup.com HSDs, on the other hand, catalyze the interconversion of hydroxysteroids and ketosteroids. nih.gov

The formation of this compound is linked to the activity of specific CYP enzymes. For instance, human CYP17A1 is known to exhibit 16α-hydroxylase activity, converting progesterone (B1679170) into 16α-hydroxyprogesterone. nih.govnih.gov While not a direct precursor in the primary pathways leading to major corticosteroids like cortisol and aldosterone (B195564), the generation of 16-hydroxylated steroids represents a branch in the steroidogenic cascade. nih.govscielo.br The adrenal glands, particularly during fetal development, can produce significant amounts of 16α-hydroxyprogesterone. nih.gov

The mineralocorticoid pathway, which produces aldosterone, begins with the conversion of progesterone to deoxycorticosterone (DOC), followed by a series of hydroxylations. glowm.com The final steps involve the enzyme aldosterone synthase (CYP11B2), which converts corticosterone (B1669441) to aldosterone via an 18-hydroxycorticosterone (B144385) intermediate. nih.govoup.com Although this compound is not a direct component of this main pathway, its formation indicates the diverse metabolic capabilities of the steroidogenic machinery.

Potential Modulatory Effects on Steroid Receptor Activity

Steroid hormones exert their physiological effects by binding to and activating specific intracellular steroid hormone receptors (SHRs). nih.govoatext.com These receptors belong to the nuclear receptor superfamily of ligand-dependent transcription factors. oatext.com Upon binding to their cognate steroid, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), thereby modulating the transcription of target genes. oatext.comescholarship.org

The interaction between a steroid and its receptor is highly specific, but some steroids can exhibit cross-reactivity with other receptors, or their metabolites may have agonist or antagonist properties. The potential for this compound to modulate steroid receptor activity is an area of scientific interest. For example, the related compound 16α-hydroxyprogesterone has been shown to bind to and act as an agonist for both isoforms of the human progesterone receptor (hPR-A and hPR-B). nih.gov

The structural modifications of the steroid nucleus, such as the introduction of a hydroxyl group at the 16-alpha position, can alter the binding affinity and subsequent activation of the receptor. This modulation of receptor activity can have significant physiological consequences. The cellular response to a steroid hormone is not only dependent on the concentration of the hormone but also on the expression levels of the receptor, the presence of coactivator and corepressor proteins, and post-translational modifications of the receptor itself. nih.govlibretexts.org

Research into the interaction of various steroid metabolites with the spectrum of steroid receptors is ongoing. Understanding how compounds like this compound might influence the activity of glucocorticoid, mineralocorticoid, androgen, and estrogen receptors is crucial for a complete picture of steroid hormone signaling. nih.gov

Interactions with Endocrine Regulatory Axes

The endocrine system is characterized by intricate feedback loops that maintain hormonal balance. The synthesis and secretion of steroid hormones are primarily controlled by the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.org

Hypothalamic-Pituitary-Adrenal (HPA) Axis Influence

The HPA axis is the central regulator of the body's stress response and controls the production of glucocorticoids, such as cortisol. frontiersin.orgbinasss.sa.cryoutube.com The process begins in the hypothalamus with the secretion of corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH). youtube.comnih.gov ACTH then acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids. nih.gov These glucocorticoids, in turn, exert negative feedback on the hypothalamus and pituitary to suppress further CRH and ACTH production, thus maintaining homeostasis. nih.govfrontiersin.org

The production of any adrenal steroid, including intermediates like this compound, is influenced by the activity of the HPA axis. Elevated ACTH levels would lead to a general increase in steroidogenesis, potentially increasing the flux through pathways that produce 16-hydroxylated compounds. The presence of such metabolites in circulation could, in theory, provide a more detailed picture of adrenal enzymatic activity under different physiological states.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Connections

The HPG axis governs reproductive function through the coordinated release of hormones. nih.govwikipedia.orgclinmedjournals.org The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which prompts the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.gov These gonadotropins act on the gonads (testes in males, ovaries in females) to stimulate the production of sex steroids, such as testosterone (B1683101) and estrogen. nih.govwikipedia.org These sex steroids then feed back to regulate the activity of the hypothalamus and pituitary. nih.govnih.gov

Contribution to Overall Steroid Homeostasis and Balance

Steroid homeostasis is the maintenance of a stable internal environment through the tight regulation of steroid hormone production, metabolism, and excretion. nih.gov This balance is crucial for a wide range of physiological processes, including metabolism, inflammation, immune function, and development. otsuka.co.jp The liver plays a central role in steroid metabolism, converting active hormones into inactive metabolites that can be excreted. nih.gov

The presence of metabolites like this compound reflects the activity of various steroid-metabolizing enzymes. nih.gov The profile of these metabolites in urine and serum can provide valuable information about the status of steroidogenic pathways and can be altered in various physiological and pathological conditions. nih.gov For example, the induction of certain CYP enzymes by drugs or other xenobiotics can increase the clearance of steroid hormones, leading to a compensatory increase in their synthesis. nih.gov

Significance in Developmental and Reproductive Processes

Steroid hormones are of paramount importance during development and for reproductive processes. oncohemakey.comfrontiersin.org In fetal life, the adrenal glands are highly active and, in conjunction with the placenta, regulate the steroid environment of the fetus. nih.gov This is critical for organ maturation, including the lungs, and for the proper development of the reproductive system. frontiersin.orgnih.gov

The human fetal adrenal gland is known to produce significant quantities of 16α-hydroxyprogesterone. nih.gov This is due to the high 16α-hydroxylase activity of CYP17A1 in the fetal adrenal gland. nih.gov The presence of such 16-hydroxylated steroids is a characteristic feature of fetal steroidogenesis. nih.gov

During pregnancy, the placenta is a major site of steroid hormone production, contributing to the high levels of estrogens and progesterone necessary to maintain the pregnancy. news-medical.net The fetal adrenal glands produce precursors, such as dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), which are then converted to estrogens by the placenta. glowm.com The profile of steroid metabolites changes dramatically throughout gestation and can be an indicator of fetal and placental health.

In reproductive processes, the cyclical changes in steroid hormones in females regulate the menstrual cycle, and in both sexes, steroids are essential for fertility. wikipedia.org The intricate balance of these hormones is necessary for successful conception and pregnancy. oncohemakey.com

Advanced Analytical Methodologies in 16alpha Hydroxycorticosterone Research

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of 16alpha-Hydroxycorticosterone, enabling its separation from other interfering compounds present in biological samples. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of steroids. ugd.edu.mkresearchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For steroid analysis, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). ugd.edu.mk The separation of various corticosteroids, including those structurally related to this compound, has been successfully achieved using HPLC. ugd.edu.mkyoutube.com The use of gradient elution, where the composition of the mobile phase is changed during the analytical run, allows for the optimal separation of a wide range of steroids with different polarities. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com For the analysis of steroids like this compound, which are not inherently volatile, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.net This typically involves the conversion of polar functional groups, such as hydroxyl and ketone groups, into less polar derivatives, for instance, by methoximation followed by trimethylsilylation. researchgate.netresearchgate.net Capillary columns are used in GC to achieve high-resolution separations. oup.com GC has been instrumental in steroid profiling studies, which involve the simultaneous measurement of multiple steroids in a biological sample. endocrine-abstracts.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. UPLC systems utilize columns packed with smaller particles (typically less than 2 µm) and operate at higher pressures than conventional HPLC systems. lcms.cz This results in significantly improved resolution, sensitivity, and speed of analysis. lcms.czchromatographyonline.com The enhanced separation efficiency of UPLC is particularly advantageous for resolving complex mixtures of isomeric steroids. lcms.cz For instance, UPLC has been successfully employed to separate isobaric steroid hormones, allowing for their selective quantification. lcms.cz This capability is crucial for accurately measuring this compound in the presence of its isomers.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and specific detection technique that, when coupled with a chromatographic separation method, provides a powerful tool for the definitive identification and quantification of steroids.

Gas Chromatography-Mass Spectrometry (GC-MS)

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) has been a cornerstone of steroid analysis for decades. oup.com Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. thermofisher.com For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions of the target analyte. oup.com This targeted approach significantly enhances sensitivity and selectivity. oup.com GC-MS has been extensively used for steroid profiling in various biological fluids and has been instrumental in identifying novel steroid metabolites. endocrine-abstracts.orgresearchgate.netendocrine-abstracts.org For example, 16alpha-hydroxy-dehydroepiandrosterone was identified in human seminal plasma using a method involving HPLC separation followed by GC-MS analysis. nih.gov

Below is a table summarizing typical GC-MS parameters for steroid analysis.

| Parameter | Value/Condition |

| Derivatization | Methoximation followed by trimethylsilylation |

| GC Column | Capillary column (e.g., fused-silica) |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the state-of-the-art technique for the quantitative analysis of steroids in clinical and research settings. plos.orgwaters.com This method couples the high separation power of HPLC or UPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. waters.com In LC-MS/MS, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a very high degree of specificity, minimizing interferences from the sample matrix. plos.org LC-MS/MS methods have been developed for the simultaneous quantification of a large panel of steroids, including precursors, androgens, and corticosteroids, from small sample volumes. lcms.czplos.orgnih.gov The high sensitivity of modern LC-MS/MS systems allows for the measurement of low-abundance steroids with high precision and accuracy. waters.comwaters.com

The table below outlines typical parameters for an LC-MS/MS method for steroid analysis. plos.orgwaters.com

| Parameter | Value/Condition |

| Chromatography | UPLC with a reversed-phase column (e.g., C18) |

| Mobile Phase | Gradient of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) formate |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Selectivity and Sensitivity Considerations

Selectivity and sensitivity are paramount in the analysis of this compound, particularly due to its low concentrations and the presence of structurally similar interfering compounds in biological samples.

Selectivity in mass spectrometry-based methods is achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). researchgate.net However, the co-elution of isomeric or isobaric steroids can still pose a challenge. gcms.cz To enhance selectivity, chromatographic separation is optimized. For instance, different liquid chromatography (LC) columns, such as BEH C18 or CORTECS C18, and mobile phase compositions can be tested to achieve better separation of steroid isomers. chromatographytoday.com Furthermore, ion mobility mass spectrometry (IM/MS) offers an additional dimension of separation based on the ion's size, shape, and charge, which can resolve compounds that are not separated by chromatography and have the same mass-to-charge ratio. nih.govmdpi.com This technique has been shown to improve the signal-to-noise ratio and provide better selectivity for steroid analysis. mdpi.com

Sensitivity is crucial for detecting low-abundance steroids. Techniques like atmospheric pressure photoionization (APPI) and electrospray ionization (ESI) are common ion sources used in LC-MS. allenpress.com While APPI can offer good sensitivity for some steroids without extensive sample cleanup, ESI is also widely used but can be more susceptible to matrix effects that suppress the analyte signal. allenpress.comcore.ac.uk The choice of ionization mode, positive or negative, can also impact sensitivity, with some steroids being more effectively ionized in one mode over the other. nih.gov Optimization of MS parameters and sample preparation are key to achieving the required limits of detection (LOD) and quantification (LOQ). For example, a method for comprehensive steroid analysis using LC/IM/MS reported LODs for various steroids in the range of 0.5 to 1.0 ng/dL. mdpi.com

Table 1: Comparison of Analytical Techniques for Steroid Analysis

| Technique | Principle | Selectivity | Sensitivity | Sample Preparation |

|---|---|---|---|---|

| GC/MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High, based on retention time and mass spectrum. | High. | Requires derivatization. oup.com |

| LC-MS/MS | Separation by liquid chromatography followed by two stages of mass analysis (MRM). | Very high, based on retention time and specific ion transitions. allenpress.com | Very high, can reach pg/mL levels. medrxiv.org | Simpler than GC/MS, often involves extraction. allenpress.com |

| GCxGC-HR-TOFMS | Comprehensive two-dimensional GC separation coupled to high-resolution mass analysis. | Extremely high, resolves complex isomeric mixtures. gcms.cz | Very high. gcms.cz | Requires derivatization. gcms.cz |

| LC/IM/MS | LC separation followed by ion mobility separation and mass analysis. | Excellent, adds a dimension of separation based on ion shape. nih.govmdpi.com | High, with improved signal-to-noise. mdpi.com | Similar to LC-MS/MS. nih.gov |

Isotopic Labeling Applications in Research

Isotopic labeling is a fundamental tool in modern metabolomics and steroid analysis, primarily used to improve the accuracy and precision of quantification. eurisotop.com Stable isotope-labeled (SIL) internal standards, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are considered the gold standard for quantitative mass spectrometry. eurisotop.comchromatographyonline.com

These labeled compounds are chemically identical to the analyte (e.g., this compound) but have a higher mass. eurisotop.com They are added to the sample at a known concentration at the beginning of the sample preparation process. allenpress.com Because the SIL internal standard co-elutes with the analyte and experiences the same effects during extraction, chromatography, and ionization, it can effectively compensate for sample loss and matrix-induced signal suppression or enhancement. chromatographyonline.commedipharmsai.com The ratio of the signal from the endogenous analyte to the signal from the SIL internal standard is used for quantification, leading to more reliable and reproducible results. chromatographyonline.com

For example, in the development of steroid profiles, deuterium-labeled steroids are frequently used as internal standards. allenpress.comnih.gov The use of ¹³C-labeled compounds is sometimes preferred as deuterium labels can occasionally be subject to hydrogen exchange. researchgate.net Beyond quantification, isotopic tracers are also employed in metabolic studies to track the transformation of precursors into various metabolites, providing insights into metabolic pathways and fluxes. eurisotop.combiorxiv.org By introducing a labeled precursor, researchers can follow its incorporation into downstream products like this compound, elucidating biosynthetic and catabolic routes. biorxiv.org

Immunoassay Techniques in Research Contexts

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are analytical methods based on the specific binding of an antibody to its target antigen. promega.co.uk These techniques have been used for decades in steroid hormone measurement due to their high sensitivity and relative simplicity. oup.comclsi.org

The basic principle involves a competitive or non-competitive reaction. In a competitive RIA, a radioactively labeled antigen ("tracer") competes with the unlabeled antigen in the sample for a limited number of antibody binding sites. promega.co.uk The amount of bound radioactivity is inversely proportional to the concentration of the antigen in the sample. promega.co.uk ELISAs work on a similar principle but use an enzyme-linked antibody to generate a colorimetric, fluorescent, or luminescent signal. promega.co.uk Sandwich ELISAs, which require two different antibodies that bind to distinct epitopes on the antigen, are a common format. promega.co.uk

However, a significant limitation of immunoassays in steroid research is their potential lack of specificity. allenpress.com Steroids often have very similar core structures, leading to cross-reactivity where the antibody binds to steroids other than the target analyte. allenpress.com This can lead to inaccurate quantification and misinterpretation of results. Studies have shown that results from different commercially available immunoassays can vary significantly due to this lack of specificity. allenpress.com Consequently, while immunoassays can be useful for screening, mass spectrometry-based methods are generally preferred for definitive and accurate quantification of specific steroids like this compound in complex research contexts. oup.com

Method Development and Validation for Steroid Profiling

The development and validation of analytical methods for steroid profiling are critical to ensure that the data generated are reliable, reproducible, and fit for purpose. demarcheiso17025.com This process involves a comprehensive evaluation of several performance characteristics according to established guidelines. medrxiv.orgresearchgate.net

A typical method development for a steroid panel using LC-MS/MS involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection for a suite of steroids simultaneously. medrxiv.orgresearchgate.net The goal is to create a robust and high-throughput method applicable to clinical research. medrxiv.org

Validation assesses parameters including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by creating a calibration curve with multiple standards and assessing the correlation coefficient (R²), which should ideally be ≥0.99. medrxiv.orgresearchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. medrxiv.orgprotagx.com

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at both intra-day (within a single run) and inter-day (between different runs) levels. medrxiv.orgprotagx.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com

Recovery: The efficiency of the extraction process, determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample. medrxiv.org

Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of the analyte. medrxiv.org

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Table 2: Example of Validation Parameters for a Steroid LC-MS/MS Method

| Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 medrxiv.orgresearchgate.net | Ensures a proportional response across a range of concentrations. |

| Accuracy | Within ±15% of nominal value (85-115%). researchgate.net | Confirms the method measures the correct concentration. protagx.com |

| Precision (RSD/CV) | ≤ 15% (≤ 20% at LOQ). researchgate.net | Demonstrates the reproducibility of the method. protagx.com |

| Recovery | Consistent and reproducible across concentration levels. medrxiv.org | Measures the efficiency of the sample preparation process. |

Ensuring Analytical Precision and Accuracy

Ensuring the precision and accuracy of analytical measurements is fundamental to the validity of research findings. pharmatimesofficial.comaxiomproductsusa.com

Accuracy refers to how close a measured value is to the true or accepted value. protagx.com It is maintained through:

Calibration: Regularly calibrating the analytical instrument with certified reference materials or standards of known concentration is essential. pharmatimesofficial.com This ensures the instrument's response is correct.

Use of Controls: Analyzing quality control (QC) samples with known analyte concentrations alongside unknown samples in every analytical run. The results for the QC samples must fall within predefined limits for the run to be considered valid. medrxiv.org

Method Validation: A thorough validation process confirms that the method is inherently accurate under specified conditions. demarcheiso17025.com

Precision refers to the closeness of repeated measurements to each other, indicating the random error of a method. protagx.com It is ensured by:

Standardized Procedures: Strictly adhering to the validated standard operating procedure (SOP) for every sample minimizes variability in sample handling, preparation, and analysis. protagx.com

Instrument Maintenance: Regular maintenance and performance checks of the analytical equipment ensure consistent operation. pharmatimesofficial.com

Replicate Analysis: Analyzing samples in replicate can provide an estimate of the measurement's precision and increase confidence in the result. axiomproductsusa.com

Sample Preparation Strategies for this compound Analysis

The choice of sample preparation strategy is critical for the successful analysis of this compound from biological matrices like serum, plasma, or urine. chromatographytoday.comnih.gov The primary objectives of sample preparation are to remove interfering substances (like proteins and phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. chromatographytoday.commedipharmsai.com

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and fast method where an organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., serum) to denature and precipitate the majority of proteins. allenpress.comchromatographytoday.com After centrifugation, the supernatant containing the analytes is collected for analysis. While quick, this method may not remove all interferences and can lead to significant matrix effects. chromatographytoday.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent (e.g., tert-butyl methyl ether, methylene (B1212753) chloride). nih.govmedrxiv.org The steroids are extracted into the organic layer, which is then separated, evaporated, and reconstituted in a suitable solvent. medrxiv.org LLE generally provides a cleaner extract than PPT. medipharmsai.com

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample cleanup method. nih.gov The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. nih.gov Different sorbent chemistries (e.g., C18, HLB) can be chosen to optimize the extraction for specific analytes and matrices. chromatographytoday.com A variation called microextraction by packed sorbent (MEPS) has been shown to be a robust technique for high-throughput steroid profiling. nih.gov

Supported Liquid Extraction (SLE): This technique combines elements of LLE in a format similar to SPE. The aqueous sample is loaded onto a cartridge packed with an inert solid support (diatomaceous earth). nih.gov An immiscible organic solvent is then passed through the cartridge, extracting the analytes of interest while leaving behind polar interferences like phospholipids (B1166683) and salts. nih.gov

The selection of the most appropriate sample preparation method depends on the specific requirements of the assay, including the nature of the biological matrix, the required sensitivity, the available equipment, and the desired sample throughput. chromatographytoday.comnih.gov

Extraction Techniques

The initial and critical step in the analysis of this compound from biological matrices is the extraction of the analyte. The choice of extraction technique is paramount and is largely dependent on the nature of the sample (e.g., plasma, urine, tissue) and the desired purity of the extract. The two primary methods employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional yet widely used technique for steroid extraction. nih.gov This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. longdom.org The efficiency of LLE is governed by the partition coefficient of this compound, which is influenced by the choice of solvent, pH, and the presence of salts. longdom.orgelementlabsolutions.com For instance, a common LLE protocol for steroid analysis from serum involves the use of a mixture of tert-butyl methyl ether and ethyl acetate. nih.govresearchgate.net To enhance the recovery of more hydrophilic steroids, the aqueous sample can be saturated with salts like sodium sulphate, which reduces the solubility of the analyte in the aqueous phase and drives it into the organic phase. elementlabsolutions.com

A typical LLE procedure involves the following steps:

Mixing the biological sample with a suitable organic solvent in a separatory funnel. libretexts.org

Vigorous shaking to facilitate the transfer of the analyte into the organic phase. libretexts.org

Allowing the two phases to separate. libretexts.org

Collecting the organic phase containing the steroid. libretexts.org

The process may be repeated to maximize recovery. libretexts.org

Solid-Phase Extraction (SPE) has emerged as a more modern and often more efficient alternative to LLE. mdpi.com SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte from the liquid sample. chromatographyonline.com The choice of sorbent is critical and depends on the physicochemical properties of this compound, such as its polarity and the presence of functional groups. chromatographyonline.com For steroid analysis, reversed-phase sorbents like C18 and polymeric sorbents such as hydrophilic-lipophilic balance (HLB) cartridges are commonly used. psu.edu

The general steps in an SPE protocol are:

Conditioning: The sorbent is prepared with a solvent to activate it. thermofisher.com

Sample Loading: The biological sample is passed through the sorbent bed, where the analyte is retained. thermofisher.com

Washing: Interfering substances are removed by washing the sorbent with a specific solvent that does not elute the analyte. mdpi.com

Elution: The purified analyte is recovered from the sorbent using a strong elution solvent. thermofisher.com

Studies have shown that HLB cartridges can provide high recoveries for various corticosteroids from biological samples like urine and plasma. psu.edu For instance, recoveries for similar steroids like cortisol and prednisolone (B192156) have been reported to be between 85.4% and 101.3% using HLB cartridges. psu.edu

| Technique | Principle | Common Solvents/Sorbents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on relative solubility. longdom.org | Ethyl acetate, Diethyl ether, Dichloromethane, tert-Butyl methyl ether. longdom.orglibretexts.org | Simple, requires minimal specialized equipment. veeprho.com | Can be time-consuming, may form emulsions, less amenable to automation. libretexts.orgveeprho.com |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent material. chromatographyonline.com | C18, Hydrophilic-Lipophilic Balance (HLB) cartridges. psu.edu | High selectivity, reproducible, easily automated, reduces solvent consumption. mdpi.comnih.gov | Can be more expensive, potential for sorbent-analyte irreversible binding. mdpi.com |

Chromatographic Cleanup for Complex Biological Matrices

Following extraction, a chromatographic cleanup step is often necessary to further purify the sample by removing co-extracted matrix components that could interfere with the final analysis. This is particularly crucial for complex biological matrices like blood, plasma, and tissue homogenates. chromatographyonline.compensoft.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal chromatographic techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of steroids. cellmosaic.com In the context of cleanup, HPLC can be used to isolate this compound from other closely related steroids and endogenous compounds. The choice of the stationary phase (column) and the mobile phase is critical for achieving the desired separation. cellmosaic.com

Common HPLC modes for steroid analysis include:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). cellmosaic.com Hydrophobic compounds like steroids are retained on the column and can be separated based on their relative hydrophobicity.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase and a nonpolar mobile phase. It can be advantageous for separating steroid isomers.

Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, HIC separates molecules based on their hydrophobicity using a salt gradient. cellmosaic.com

In a typical cleanup workflow, the extract from the LLE or SPE step is injected into an HPLC system. The fraction containing this compound is collected, while other fractions containing impurities are discarded. This approach significantly reduces matrix effects, which can suppress or enhance the analyte signal in the final detection step. nih.gov

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful technique for steroid analysis. Before GC analysis, volatile derivatives of the steroids are typically prepared to improve their thermal stability and chromatographic behavior. mdpi.com A common derivatization process involves methoximation followed by silylation. mdpi.com

The cleanup process using GC involves the separation of the derivatized steroids based on their boiling points and interactions with the stationary phase of the GC column. capes.gov.br The high resolving power of capillary GC columns allows for the separation of complex mixtures of steroids. For instance, a study on human seminal plasma utilized a combination of extraction, solvent partition, and HPLC separation before final quantification by GC-MS. nih.gov

| Technique | Principle of Separation | Common Column Types | Key Considerations |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. cellmosaic.com | Reversed-Phase (C18, C8), Normal-Phase, Hydrophobic Interaction (HIC). cellmosaic.com | Choice of mobile phase and gradient program is crucial for resolution. Can be used for non-volatile compounds. nih.gov |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. capes.gov.br | Capillary columns with various stationary phases (e.g., polysiloxanes). | Requires derivatization of steroids to increase volatility and thermal stability. mdpi.com Provides high resolution for complex mixtures. |

Comparative and Evolutionary Perspectives of 16alpha Hydroxylation

Microbial Biotransformations of Steroids and 16alpha-Hydroxylation

Microorganisms are master chemists, capable of performing highly specific and efficient modifications of complex molecules like steroids. The 16α-hydroxylation is a well-documented microbial biotransformation, valued for its role in the industrial synthesis of potent corticosteroids. researchfloor.org This capability is primarily housed within specific genera of fungi and bacteria, which utilize sophisticated enzymatic machinery to carry out this reaction.

Bacterial and Fungal Hydroxylase Systems

The ability to hydroxylate steroids at the 16α-position is a notable feature of certain microbial species, which have been harnessed for pharmaceutical production. researchfloor.org Among fungi, genera such as Curvularia and Cunninghamella are known for this capability. researchfloor.org In the bacterial domain, the actinomycete genus Streptomyces is particularly prominent. researchfloor.org For instance, Streptomyces roseochromogenes has been used historically for the 16α-hydroxylation of steroids like 9α-fluorohydrocortisone. asm.org

These biotransformations are catalyzed by highly specific enzymes, predominantly belonging to the cytochrome P450 (CYP) monooxygenase superfamily. koreascience.kr These heme-containing enzymes use a redox partner system to activate molecular oxygen and insert one atom into the steroid substrate. koreascience.kr In Streptomyces roseochromogenes, the 16α-hydroxylase system consists of a specific cytochrome P450, along with two electron transfer proteins, roseoredoxin and roseoredoxin reductase, which shuttle electrons from the cofactor NADH. swan.ac.uk

Bacterial P450s involved in steroid hydroxylation are often soluble and can be expressed at high levels, making them attractive for biotechnological applications. koreascience.kr The CYP154 family, found widely in actinomycetes, contains several enzymes with steroid 16α-hydroxylase activity. nih.govasm.org For example, CYP154C3 from Streptomyces griseus and CYP154C5 from Nocardia farcinica are both D-ring 16α-specific hydroxylases that can act on a variety of steroid substrates. nih.govasm.org

| Microorganism | Enzyme System | Substrate(s) | Product(s) |

| Streptomyces roseochromogenes | Cytochrome P450, Roseoredoxin, Roseoredoxin Reductase | Progesterone (B1679170), 9α-Fluorohydrocortisone | 16α-Hydroxyprogesterone, 16α-Hydroxylated derivative |

| Streptomyces griseus | CYP154C3 | Δ⁴-Androstene-3,17-dione, Testosterone (B1683101), Progesterone | 16α-Hydroxy-Δ⁴-androstene-3,17-dione, 16α-Hydroxytestosterone, 16α-Hydroxyprogesterone |

| Nocardia farcinica | CYP154C5 | Progesterone, Pregnenolone (B344588), Testosterone, Androstenedione (B190577) | 16α-Hydroxyprogesterone, 16α-Hydroxypregnenolone, 16α-Hydroxytestosterone, 16α-Hydroxyandrostenedione |

| Curvularia spp. | Not specified | Steroids | 16α-Hydroxysteroids |

| Cunninghamella spp. | Not specified | Steroids | 16α-Hydroxysteroids |

Engineered Microbial Systems for Steroid Synthesis

The advancement of genetic and metabolic engineering has enabled the development of customized microbial "cell factories" for the efficient production of valuable steroids. researchfloor.org These systems often involve expressing heterologous genes in a host organism that is well-suited for industrial fermentation, such as Escherichia coli or specialized bacteria like Mycolicibacterium.

A notable example is the production of 16α-hydroxyprednisolone, an anti-inflammatory drug, which can be synthesized from hydrocortisone (B1673445). This was achieved by coupling the 1,2-dehydrogenation activity of Arthrobacter simplex with the 16α-hydroxylation activity of Streptomyces roseochromogenes. mdpi.comresearchgate.net By optimizing reaction conditions for both microorganisms to work in tandem, a high conversion of hydrocortisone into the desired 16α-hydroxylated product was achieved, reaching up to 68.8% in a co-culture system. researchgate.net

Furthermore, rational design and directed evolution have been used to alter and improve the function of steroid-hydroxylating P450s. For instance, P450 BM3 from Bacillus megaterium, a well-studied enzyme, has been engineered through mutagenesis to gain the ability to hydroxylate steroids at the 16α-position with high selectivity, a function not present in the wild-type enzyme. acs.org In another approach, researchers engineered Mycolicibacterium neoaurum, a bacterium that naturally metabolizes sterols, to overexpress its native CYP105S17. This strategy led to the high-yield production of 16α-hydroxy-testosterone from phytosterols, achieving titers of 13.0 g/L. mdpi.com Similarly, E. coli has been successfully used as a host to express CYP154C5 from Nocardia farcinica, creating a whole-cell biocatalyst for the production of various 16α-hydroxylated steroids. asm.org

| Engineered System | Host Organism | Key Enzyme(s)/Pathway | Substrate | Product |

| Co-culture Bioconversion | Arthrobacter simplex & Streptomyces roseochromogenes | 1,2-Dehydrogenase (A. simplex) & 16α-Hydroxylase (S. roseochromogenes) | Hydrocortisone | 16α-Hydroxyprednisolone |

| Overexpression of Native P450 | Mycolicibacterium neoaurum | CYP105S17 | Phytosterols | 16α-Hydroxy-testosterone |

| Heterologous Expression | Escherichia coli | CYP154C5 (from N. farcinica) | Progesterone, Pregnenolone, etc. | 16α-Hydroxyprogesterone, 16α-Hydroxypregnenolone, etc. |

| Directed Evolution | Escherichia coli | P450 BM3 (from B. megaterium) mutants | Testosterone | 16α-Hydroxytestosterone |

Interspecies Variations in Steroid Metabolism and 16alpha-Hydroxylated Compounds

The metabolic fate of a steroid like corticosterone (B1669441) varies significantly between different species, and even between different tissues within the same organism. The presence, absence, or activity level of 16α-hydroxylase enzymes is a key determinant of these variations.

In mammals, steroid 16α-hydroxylation is primarily a function of cytochrome P450 enzymes located in the liver microsomes. nih.gov These enzymes are involved in the metabolism of a wide range of endogenous steroids and xenobiotics. nih.gov The resulting 16α-hydroxylated steroids can have their own distinct biological activities or serve as intermediates for other metabolites. For example, 16α-hydroxyprogesterone can be further metabolized by other enzymes. researchgate.net

Comparative studies reveal significant differences in glucocorticoid metabolism. In mice, for example, chronic treatment with cortisol induces greater insulin (B600854) resistance than treatment with corticosterone, highlighting inherent differences in how these closely related steroids are processed and exert their effects. endocrine-abstracts.org While this study did not specifically measure 16α-hydroxylation, it underscores the principle of interspecies metabolic variation.

Evolutionary Conservation and Divergence of Hydroxylase Enzymes

The enzymes responsible for steroid hydroxylation, particularly the cytochrome P450s, belong to one of the largest and most diverse gene superfamilies. nih.gov Their evolution provides a fascinating case study in functional conservation and divergence. swan.ac.uknih.gov

Phylogenetic analyses of steroidogenic CYPs (like CYP11A1, CYP17A1, and CYP19A1) show that these enzyme families have ancient origins, dating back hundreds of millions of years, and that their core catalytic structures have been highly conserved throughout vertebrate evolution. swan.ac.uknih.gov This conservation ensures the continued production of essential steroid hormones.

However, within this conserved framework, significant divergence has occurred, giving rise to enzymes with new specificities. The evolution of 16α-hydroxylases is an example of this divergence. The CYP154 family in bacteria contains several members that catalyze 16α-hydroxylation. nih.gov For instance, CYP154C3 from S. griseus and CYP154C5 from N. farcinica are phylogenetically close, sharing 66% amino acid identity, and both catalyze 16α-hydroxylation. nih.gov Despite this similarity, they exhibit different substrate preferences, with CYP154C3 hydroxylating progesterone and testosterone with similar efficiency, while CYP154C5 prefers progesterone. nih.gov This suggests that subtle changes in their active sites have led to functional divergence.

Protein engineering studies further illustrate this evolutionary plasticity. A single amino acid mutation (F92A) in the 16α-hydroxylase CYP154C5 was sufficient to alter its regioselectivity, causing it to produce a 21-hydroxylated product in addition to the expected 16α-hydroxylated product when reacting with progesterone. biorxiv.org Similarly, analysis of the CYP109 family, another group of bacterial steroid hydroxylases, reveals that a few key amino acid residues within the active site are critical for determining the site of hydroxylation. mdpi.comscilit.com This demonstrates that small evolutionary changes can lead to significant shifts in enzyme function, allowing organisms to generate a diverse array of steroid metabolites.

Q & A

Q. What are the primary analytical methods for detecting and quantifying 16α-Hydroxycorticosterone in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, with optimized parameters such as a collision energy (CE%) of 18 and precursor/product ion transitions (e.g., m/z 413 → 316) to distinguish it from structurally similar corticosteroids like cortisol or corticosterone . Reverse-phase chromatography (e.g., C18 columns) with retention times (Rt) calibrated against known standards ensures specificity. Validation should include recovery tests in matrices like plasma or urine to account for matrix effects .

Q. What is the metabolic role of 16α-Hydroxycorticosterone in steroidogenesis?

16α-Hydroxycorticosterone is an intermediate in the C21-steroid pathway, primarily synthesized from cortisone via Δ4-3-oxosteroid 5β-reductase (EC 1.3.1.3) . It precedes the formation of cortolone, a key metabolite in glucocorticoid catabolism. In vitro studies using enzyme inhibition assays (e.g., with 5β-reductase inhibitors) can elucidate its flux through alternative pathways like 17α-hydroxylase activity .

Q. How can researchers validate the purity of synthesized 16α-Hydroxycorticosterone?

Combined spectral techniques are critical:

- High-resolution NMR (e.g., ¹H and ¹³C) to confirm hydroxyl group positions at C16α and C21.

- HPLC with diode-array detection to rule out co-eluting impurities (e.g., 16β-hydroxy isomers) .

- Mass spectrometry to verify molecular ion peaks (e.g., m/z 395 for corticosterone derivatives) .

Purity thresholds ≥95% are recommended for biological assays, with batch-to-batch consistency assessed via coefficient of variation (CV) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of 16α-Hydroxycorticosterone be resolved?

Contradictions often arise from assay variability (e.g., cell-line specificity or receptor-binding affinity). Systematic reviews (e.g., PRISMA guidelines) should stratify data by:

- Experimental models (e.g., in vitro vs. in vivo).

- Dose-response relationships to identify non-linear effects.

- Subgroup analyses (e.g., species differences in glucocorticoid receptor isoforms) .

Meta-regression can quantify heterogeneity sources, while in silico docking studies may clarify receptor interactions .

Q. What experimental designs are optimal for studying 16α-Hydroxycorticosterone’s role in disease models?

- Isotopic labeling : Use ³H- or ¹⁴C-labeled 16α-Hydroxycorticosterone to track tissue-specific metabolism in rodent models .

- Knockout models : CRISPR/Cas9 targeting Δ4-3-oxosteroid 5β-reductase to assess compensatory pathways .

- Multi-omics integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to map downstream gene regulation .

Power calculations should account for inter-individual variability in steroid clearance rates .

Q. How can researchers distinguish 16α-Hydroxycorticosterone from its isomers (e.g., 16β-hydroxy derivatives)?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve α/β epimers .

- X-ray crystallography : Resolve hydroxyl group stereochemistry in crystalline derivatives .

- Enzymatic assays : Incubate samples with 16α-hydroxysteroid dehydrogenase to confirm substrate specificity .

Q. What are the challenges in synthesizing 16α-Hydroxycorticosterone analogs for structure-activity studies?

Key hurdles include:

- Regioselective hydroxylation : Protecting-group strategies (e.g., silyl ethers) to direct oxidation at C16α .

- Stability issues : 16α-hydroxy groups may undergo keto-enol tautomerism; stabilize via acetylation or lyophilization .

- Scalability : Optimize catalytic methods (e.g., asymmetric catalysis) to avoid low-yield classical syntheses .

Methodological Guidelines

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS data in repositories like MetaboLights .

- Ethical considerations : For animal studies, justify sample sizes using ARRIVE 2.0 guidelines .

- Literature review : Use tools like SciFinder to map synthetic pathways and avoid redundant hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |